
5-bromo-7-methyl-1H-indole-2,3-dione 3-thiosemicarbazone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-7-methyl-1H-indole-2,3-dione 3-thiosemicarbazone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a thiosemicarbazone derivative of 5-bromo-7-methyl-1H-indole-2,3-dione, which is commonly known as 5-bromoindomethacin. The synthesis of this compound has been studied extensively, and its mechanism of action and biochemical and physiological effects have been investigated. In
科学研究应用
5-bromo-7-methyl-1H-indole-2,3-dione 3-thiosemicarbazone has potential applications in scientific research, particularly in the field of cancer research. This compound has been shown to exhibit anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and pancreatic cancer cells. It has been suggested that the mechanism of action of this compound involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. In addition, this compound has been shown to exhibit anti-inflammatory activity, which could be useful in the treatment of various inflammatory diseases.
作用机制
The mechanism of action of 5-bromo-7-methyl-1H-indole-2,3-dione 3-thiosemicarbazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cancer cells. This compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression. Inhibition of HDACs leads to the activation of tumor suppressor genes and the inhibition of oncogenes, which ultimately leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
5-bromo-7-methyl-1H-indole-2,3-dione 3-thiosemicarbazone has been shown to exhibit various biochemical and physiological effects. In addition to its anticancer and anti-inflammatory activities, this compound has been shown to exhibit antioxidant activity. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain.
实验室实验的优点和局限性
One advantage of using 5-bromo-7-methyl-1H-indole-2,3-dione 3-thiosemicarbazone in lab experiments is its high purity and yield. This compound can be synthesized in large quantities with high purity, which makes it suitable for use in various experiments. However, one limitation of using this compound is its potential toxicity. This compound has been shown to exhibit cytotoxicity against cancer cells, but it could also exhibit cytotoxicity against normal cells if used at high concentrations.
未来方向
There are several future directions for the study of 5-bromo-7-methyl-1H-indole-2,3-dione 3-thiosemicarbazone. One direction is the investigation of its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is the investigation of its potential synergistic effects with other anticancer drugs. Additionally, the development of novel derivatives of this compound could lead to the discovery of more potent and selective anticancer agents.
合成方法
The synthesis of 5-bromo-7-methyl-1H-indole-2,3-dione 3-thiosemicarbazone involves the reaction of 5-bromoindomethacin with thiosemicarbazide in the presence of acetic acid. The reaction proceeds through the formation of an intermediate, which is then converted into the final product. The synthesis of this compound has been optimized to yield high purity and high yield. The purity of the product can be confirmed using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
属性
IUPAC Name |
(5-bromo-2-hydroxy-7-methyl-1H-indol-3-yl)iminothiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4OS/c1-4-2-5(11)3-6-7(4)13-9(16)8(6)14-15-10(12)17/h2-3,13,16H,1H3,(H2,12,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYTPBAUVTOKKHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=C2N=NC(=S)N)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{[(3Z)-5-Bromo-7-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]amino}thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

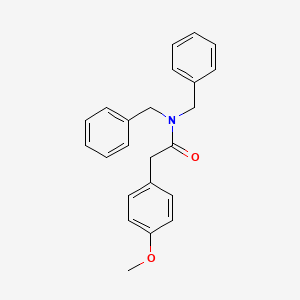
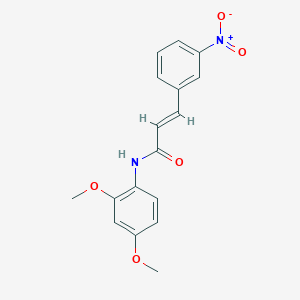
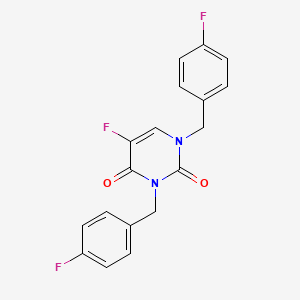
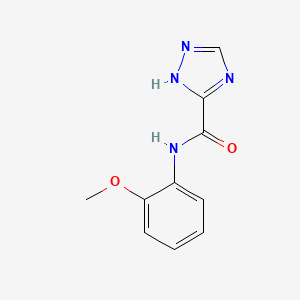

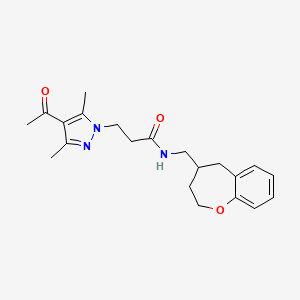
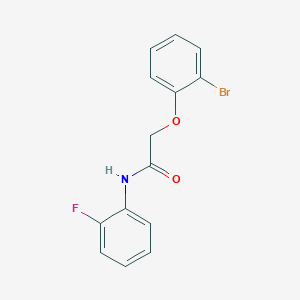
![2-[(5-methylpyrazin-2-yl)methyl]-9-[3-(1H-pyrazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5641613.png)
![1,3-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5641619.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B5641628.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B5641639.png)
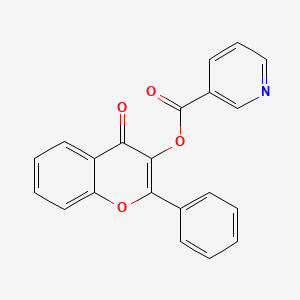
![N-methyl-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5641666.png)
![N-[2-(4-chlorophenyl)-2-oxoethyl]-4-biphenylcarboxamide](/img/structure/B5641667.png)